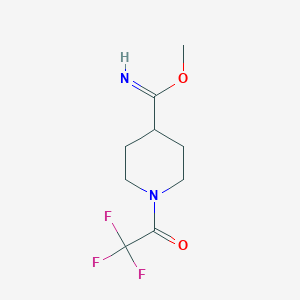

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate is a chemical compound with the molecular formula C9H13F3N2O2 and a molecular weight of 238.21 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

The synthesis of Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate involves several steps. One common method includes the reaction of piperidine with trifluoroacetic anhydride to form 1-(2,2,2-trifluoroacetyl)piperidine. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate involves its interaction with specific molecular targets. For instance, as an inactivator of cytochrome P450 2B6, it binds to the active site of the enzyme, leading to its inhibition. This interaction affects the enzyme’s ability to metabolize substrates, thereby influencing drug metabolism and pharmacokinetics .

Comparison with Similar Compounds

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate can be compared with other similar compounds such as:

1-Trifluoroacetyl piperidine: This compound shares the trifluoroacetyl group but lacks the carbimidate moiety, making it less versatile in certain reactions.

4-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid: This compound has a similar structure but contains a carboxylic acid group instead of a carbimidate group, leading to different chemical properties and applications

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.

Biological Activity

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate (commonly referred to as the trifluoroacetyl piperidine derivative) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications for therapeutic applications based on current research findings.

Chemical Synthesis

The compound is synthesized using a one-step Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of complex piperidine derivatives. The general synthetic route involves the reaction of commercially available N-substituted 4-piperidone with isocyanides, primary amines, and carboxylic acids in methanol at room temperature. This method has been shown to yield target compounds in moderate to good yields, enabling the generation of a diverse library of piperidine derivatives for biological testing.

Antiviral Activity

Recent studies have highlighted the antiviral properties of various piperidine derivatives, including those structurally related to this compound. Notably, a related class of 1,4,4-trisubstituted piperidines demonstrated modest inhibition against the main protease (Mpro) of SARS-CoV-2. Although the inhibitory activity was low, in silico studies suggested that these compounds could effectively bind to the catalytic site of Mpro, indicating their potential as therapeutic agents against COVID-19 .

| Compound | Target Virus | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Trifluoroacetyl derivative | HCoV-229E | 7.4 | 44 | 5.95 |

| Related compound 1 | H1N1 | Low μM | Not specified | Not specified |

Antifungal Activity

The antifungal potential of piperidine derivatives has also been explored, particularly against Candida auris, a pathogenic fungus resistant to multiple antifungal agents. In studies involving related piperidine compounds, several derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL. These compounds were found to disrupt the plasma membrane integrity of C. auris, leading to apoptosis and cell cycle arrest .

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of piperidine derivatives against influenza A/H1N1 and coronaviruses, it was found that specific modifications in the trifluoroacetyl group enhanced antiviral activity. The most potent compound exhibited an EC50 value of 7.4 μM against HCoV-229E while maintaining a relatively high CC50 value, indicating a favorable selectivity index .

Case Study 2: Antifungal Mechanism

Another study focused on the mechanism of action of piperidine derivatives against C. auris. The compounds not only showed fungicidal properties but also induced apoptosis in fungal cells. The research utilized fluorescence microscopy and cell viability assays to confirm that exposure to these compounds resulted in significant disruption of cellular functions and integrity .

Properties

Molecular Formula |

C9H13F3N2O2 |

|---|---|

Molecular Weight |

238.21 g/mol |

IUPAC Name |

methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboximidate |

InChI |

InChI=1S/C9H13F3N2O2/c1-16-7(13)6-2-4-14(5-3-6)8(15)9(10,11)12/h6,13H,2-5H2,1H3 |

InChI Key |

PBORDJDFJNKKBK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1CCN(CC1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.